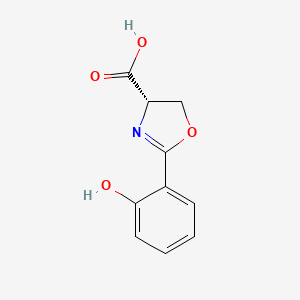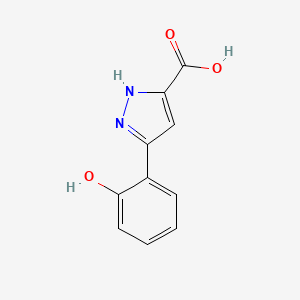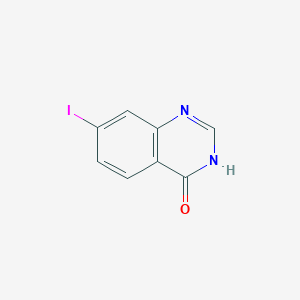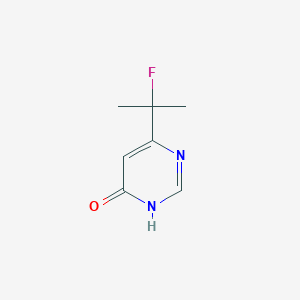![molecular formula C12H11N5O2 B1418220 3-(4-乙氧基苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 CAS No. 1082584-27-7](/img/structure/B1418220.png)
3-(4-乙氧基苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮
描述
The compound “3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been identified as novel inhibitors of Chikungunya virus replication . They inhibit the virus replication in the low micromolar range with no toxicity to the host (Vero) cells .
科学研究应用
癌症治疗:CDK2 抑制剂
该化合物已被鉴定为一种新型的细胞周期蛋白依赖性激酶 2 (CDK2) 抑制剂,CDK2 是参与细胞周期调控的关键蛋白 。CDK2 抑制剂被认为是癌症治疗的有希望的药物,因为它们可以选择性地靶向肿瘤细胞。 该化合物的衍生物对各种癌细胞系(包括 MCF-7(乳腺癌)和 HCT-116(结直肠癌))表现出优异的细胞毒活性,IC50 值表明其具有强效的功效 .
抗癌活性:肾癌细胞系
与 1,2,3-三唑连接的合成衍生物已显示出良好到中等程度的抗癌活性,特别是针对肾癌细胞系 。 这些化合物的合成得益于超声辅助 Huisgen 1,3-偶极环加成反应,这是一种用于创建具有潜在治疗应用的化合物的重要方法 .
LSD1 抑制:表观遗传调控
该化合物的骨架已被用于设计赖氨酸特异性脱甲基酶 1 (LSD1) 的新型抑制剂 。LSD1 在调节赖氨酸甲基化中起着关键作用,其过表达与某些人类恶性肿瘤的进展有关。 用小分子抑制剂抑制 LSD1 可以潜在地抑制癌细胞的增殖和迁移 .
抗增殖剂:腙部分
具有腙部分的衍生物已被评估为抗增殖剂 。 这些化合物可能干扰癌细胞的增殖,为肿瘤学治疗提供另一种途径 .
病毒复制抑制:基孔肯雅病毒
该化合物已被鉴定为一种新型的基孔肯雅病毒复制抑制剂 。 该应用与抗病毒研究领域特别相关,在该领域中,人们一直在不断寻求针对新出现和重新出现的病毒疾病的新疗法 .
药理学潜力:各种治疗效果
该化合物的核心骨架,吡唑并嘧啶,被认为是生物活性化合物中的一个特权结构。 据报道,它具有抗病毒、抗菌、抗肿瘤和治疗帕金森病等多种治疗效果的药理学潜力 .
作用机制
Target of Action
The primary target of the compound “3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can prevent cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the formation of the CDK2/cyclin A2 complex, thereby halting cell cycle progression .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound could be a potent anticancer agent.
生化分析
Biochemical Properties
3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their stability and function.
Cellular Effects
The effects of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . Furthermore, 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can modulate the expression of genes involved in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes . It also affects the expression of various genes by modulating transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for toxicity varies depending on the animal species and the route of administration. It is crucial to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound can influence its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in its activity and function. The compound is primarily localized in the nucleus and mitochondria, where it interacts with DNA, RNA, and various proteins . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its localization and activity . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(4-ethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-2-19-9-5-3-8(4-6-9)17-11-10(15-16-17)12(18)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEILEVVBPWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)
![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)


![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)


